molecular formula C10H7N3S2 B12642586 2-(2-Thiazolyl)thiobenzimidazole CAS No. 19918-45-7

2-(2-Thiazolyl)thiobenzimidazole

Cat. No.: B12642586
CAS No.: 19918-45-7
M. Wt: 233.3 g/mol
InChI Key: HVMNSYRBAKSQES-UHFFFAOYSA-N
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Description

2-(2-Thiazolyl)thiobenzimidazole is a heterocyclic compound that contains both thiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiazolyl)thiobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiazolyl)thiobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole and benzimidazole derivatives.

Scientific Research Applications

2-(2-Thiazolyl)thiobenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological studies.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Thiazolyl)thiobenzimidazole involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, it induces apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.

    Sulfathiazole: A thiazole derivative with antimicrobial activity.

    Tiazofurin: A thiazole nucleoside with anticancer properties.

Uniqueness

2-(2-Thiazolyl)thiobenzimidazole is unique due to its dual thiazole and benzimidazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Properties

CAS No.

19918-45-7

Molecular Formula

C10H7N3S2

Molecular Weight

233.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-9(13-8)15-10-11-5-6-14-10/h1-6H,(H,12,13)

InChI Key

HVMNSYRBAKSQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC=CS3

Origin of Product

United States

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